molecular formula C9H8ClIO2 B3026556 Ethyl 5-chloro-2-iodobenzoate CAS No. 1012882-90-4

Ethyl 5-chloro-2-iodobenzoate

Cat. No.: B3026556
CAS No.: 1012882-90-4
M. Wt: 310.51
InChI Key: OWPXIJQRVCSSDJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 5-chloro-2-iodobenzoate typically involves a multi-step synthesis starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction to introduce the chlorine atom, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure the efficient production of the target compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Ethyl 5-chloro-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other groups, leading to the formation of diverse products. Additionally, its ability to participate in coupling reactions allows for the construction of complex molecular architectures .

Comparison with Similar Compounds

    Ethyl 5-chloro-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 5-chloro-2-fluorobenzoate: Contains a fluorine atom instead of iodine.

    Ethyl 5-chloro-2-nitrobenzoate: Has a nitro group instead of iodine.

Comparison: Ethyl 5-chloro-2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, or nitro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity makes this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPXIJQRVCSSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679836
Record name Ethyl 5-chloro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012882-90-4
Record name Ethyl 5-chloro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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